Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate
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Overview
Description
Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with ethyl propiolate in the presence of a base to form an intermediate. This intermediate is then reacted with cinnamaldehyde and piperazine under controlled conditions to yield the final product . The reaction conditions often involve heating the mixture to around 356 K for several hours, followed by purification steps such as extraction and chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Another compound with a fluorophenyl group, used in similar research contexts.
Fluoroquinolones: A class of compounds with fluorine atoms, known for their antibacterial properties.
Uniqueness
Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
84962-54-9 |
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Molecular Formula |
C14H16FNO4 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
ethyl (2S)-2-[1-(4-fluorophenyl)ethyl-formylamino]-3-oxopropanoate |
InChI |
InChI=1S/C14H16FNO4/c1-3-20-14(19)13(8-17)16(9-18)10(2)11-4-6-12(15)7-5-11/h4-10,13H,3H2,1-2H3/t10?,13-/m0/s1 |
InChI Key |
BFUFOHMVMTXWGL-HQVZTVAUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=C(C=C1)F |
Canonical SMILES |
CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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